1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Physicochemical profiling Azaindole isomer comparison Protonation state tuning

1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-65-4), also known as 5-azaindole-2-carboxylic acid, is a fused pyrrole–pyridine heterocyclic carboxylic acid (C8H6N2O2, MW 162.15) that serves as a versatile building block in medicinal chemistry. The compound features a pyrrolic N–H hydrogen-bond donor and a pyridinic N hydrogen-bond acceptor, enabling bidentate hinge-region binding in kinase active sites.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 800401-65-4
Cat. No. B1287841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
CAS800401-65-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=C2)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10H,(H,11,12)
InChIKeyANFOMGVCGLRXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid (CAS 800401-65-4): Procurement-Grade 5-Azaindole-2-carboxylic Acid Scaffold for Kinase-Targeted Drug Discovery


1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-65-4), also known as 5-azaindole-2-carboxylic acid, is a fused pyrrole–pyridine heterocyclic carboxylic acid (C8H6N2O2, MW 162.15) that serves as a versatile building block in medicinal chemistry . The compound features a pyrrolic N–H hydrogen-bond donor and a pyridinic N hydrogen-bond acceptor, enabling bidentate hinge-region binding in kinase active sites [1]. Its carboxylic acid group at the 2-position provides a synthetically tractable handle for amide coupling, esterification, and further derivatisation, making it a preferred core scaffold for kinase inhibitor programmes targeting FGFR, FMS, glycogen phosphorylase, and casein kinase Iε [2][3].

Why 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Cannot Be Interchanged with Other Azaindole Regioisomers: Physicochemical and Pharmacological Grounds


The four azaindole carboxylic acid regioisomers—4-azaindole-2-carboxylic acid, 5-azaindole-2-carboxylic acid, 6-azaindole-2-carboxylic acid, and 7-azaindole-2-carboxylic acid—differ solely in the position of the pyridinic nitrogen atom, yet this single atomic relocation produces profound differences in basicity, solubility, metabolic stability, and kinase selectivity [1]. 5-Azaindole exhibits the highest pKa (8.42) among the four isomers versus 4-azaindole (4.85), 6-azaindole (5.61), and 7-azaindole (3.67), meaning its protonation state at physiological pH diverges substantially from its isomers, directly affecting hydrogen-bonding capacity, membrane permeability, and target engagement [2]. Furthermore, the pyrrolo[3,2-c]pyridine topology positions the pyridinic nitrogen at the 5-position, creating a unique hinge-binding geometry in kinase active sites that is not replicated by the [3,2-b], [2,3-b], or [2,3-c] ring junctions [1]. Consequently, substituting one azaindole-2-carboxylic acid isomer for another in a lead optimisation campaign will alter not only the physicochemical property window but also the kinase selectivity fingerprint—generic substitution is inadvisable without explicit comparative data.

Quantitative Differentiation Evidence: 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Versus Closest Azaindole and Indole Analogs


pKa-Driven Basicity Differentiation: 5-Azaindole Exhibits the Highest pKa Among All Four Azaindole Isomers

The pKa of the 5-azaindole scaffold (pKa = 8.42) is substantially higher than that of 4-azaindole (pKa = 4.85), 6-azaindole (pKa = 5.61), and 7-azaindole (pKa = 3.67), as calculated via Marvin Sketch software and validated experimentally through differential reactivity in acid-catalysed C-3 coupling reactions [1]. At physiological pH (7.4), 5-azaindole is predominantly protonated on the pyridinic nitrogen, whereas 7-azaindole remains largely neutral, resulting in fundamentally different hydrogen-bonding patterns and solubility profiles [1].

Physicochemical profiling Azaindole isomer comparison Protonation state tuning

Pan-FGFR Inhibitory Potency of 5-Azaindole-Scaffold Derivatives: FGFR1–4 IC50 Profile Versus Clinical Benchmark AZD-4547

A 5-azaindole-based derivative (compound 4h) bearing the pyrrolo[3,2-c]pyridine-2-carboxylic acid core exhibited potent inhibition across the FGFR family: FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, FGFR4 IC50 = 712 nM [1]. By comparison, the clinical FGFR inhibitor AZD-4547 showed FGFR1 IC50 = 0.8 nM, FGFR2 IC50 = 1 nM, FGFR3 IC50 = 2 nM, FGFR4 IC50 = 47 nM in the same assay panel [1]. Another 5-azaindole derivative (compound 3h) showed a distinct selectivity profile: FGFR1 IC50 = 54 nM, FGFR2 = 66 nM, FGFR3 = 320 nM, FGFR4 > 3000 nM [1], demonstrating the tunability of the 5-azaindole scaffold for FGFR subtype selectivity.

FGFR kinase inhibition Oncology Kinase selectivity profiling

FMS Kinase Inhibition: Pyrrolo[3,2-c]pyridine Derivatives Outperform Lead Compound KIST101029 by up to 3.2-Fold

In a focused library of 18 pyrrolo[3,2-c]pyridine derivatives, compounds 1e and 1r demonstrated FMS kinase IC50 values of 60 nM and 30 nM, respectively, representing 1.6-fold and 3.2-fold improvements over the lead compound KIST101029 (IC50 = 96 nM) [1]. Compound 1r was further profiled against a panel of 40 kinases and exerted selectivity for FMS kinase [1]. In bone marrow-derived macrophages (BMDM), compound 1r exhibited an IC50 of 84 nM, which was 2.32-fold more potent than KIST101029 (IC50 = 195 nM) in the same cellular context [1]. Additionally, 1r displayed antiproliferative activity across a panel of six ovarian, two prostate, and five breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM, and showed selectivity towards cancer cells over normal fibroblasts [1].

FMS kinase Immuno-oncology Anti-arthritic Structure–activity relationship

Antiproliferative Activity in Melanoma: Diarylurea and Diarylamide Derivatives of 1H-Pyrrolo[3,2-c]pyridine Surpass Sorafenib

A series of diarylureas and diarylamides constructed on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated against the A375P human melanoma cell line. The majority of newly synthesised compounds—except three N-tolyl derivatives (8f, 9f, and 9h)—showed superior antiproliferative activity compared to the clinical multi-kinase inhibitor Sorafenib [1]. Compounds 8b, 8g, and 9a–e achieved IC50 values in the nanomolar range against A375P, while compounds 8d, 8e, 8h, 9g, 9i, and 9j were more potent than Sorafenib but with IC50 values in the micromolar range [1]. Critically, compounds 8b, 8g, 9b–d, and 9i demonstrated higher selectivity towards A375P melanoma cells compared with NIH3T3 normal fibroblasts, and the most potent compounds 8g and 9d maintained high potency across nine melanoma cell lines at the NCI [1].

Melanoma Antiproliferative Diarylurea BRAF-wild-type

Casein Kinase Iε Inhibition: 5-Azaindole-2-carboxamide Scaffold Specifically Claimed Over 4- and 7-Azaindole Isomers

Patent WO2005061498A1 explicitly claims 1H-pyrrolo[3,2-c]pyridine-2-carboxamides (5-azaindole-2-carboxamides) as inhibitors of casein kinase Iε, alongside the [3,2-b] and [2,3-c] isomers [1]. The invention specifies that the pyrrolopyridine ring may be a pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, or pyrrolo[2,3-c]pyridine group, but notably excludes the pyrrolo[2,3-b]pyridine (7-azaindole) topology, indicating that the 5-azaindole scaffold occupies a distinct chemical space within the casein kinase Iε pharmacophore [1]. The claimed therapeutic indications include mood disorders (major depressive disorder, bipolar I and II disorder) and circadian rhythm sleep disorders (shift work sleep disorder, jet lag syndrome, advanced sleep phase syndrome, delayed sleep phase syndrome) [1].

Casein kinase Iε Circadian rhythm CNS disorders Patent differentiation

Glycogen Phosphorylase Inhibition: Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Amides Patented for Metabolic Disease Applications

US Patent US20090023703A1 discloses pyrrolopyridine-2-carboxylic acid amides, including those derived from the 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid scaffold, as inhibitors of glycogen phosphorylase [1]. The patent claims utility in the prophylactic or therapeutic treatment of diabetes, hyperglycaemia, hypercholesterolaemia, hyperinsulinaemia, hyperlipidaemia, hypertension, atherosclerosis, and tissue ischaemia [1]. The ethyl ester derivative of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is specifically identified as an important synthetic intermediate for generating glycogen phosphorylase inhibitors . Indole-2-carboxylic acid, the non-aza comparator, is primarily characterised as a lipid peroxidation inhibitor and NMDA receptor glycine-site antagonist, with no significant glycogen phosphorylase activity reported, underscoring the functional divergence imparted by the pyridinic nitrogen atom .

Glycogen phosphorylase Diabetes Metabolic disease Patent-protected scaffold

Optimal Research and Industrial Deployment Scenarios for 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid (5-Azaindole-2-carboxylic Acid)


FGFR-Targeted Oncology Fragment-Based Drug Discovery (FBDD) Programmes

The 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid scaffold is ideally suited as a fragment hit or early lead core for FGFR1–4 inhibitor programmes, based on the demonstrated pan-FGFR potency of its derivatives (FGFR1 IC50 as low as 7 nM) and the tunability of subtype selectivity through peripheral substitution [1]. Procurement of this specific isomer—rather than 4- or 7-azaindole-2-carboxylic acid—ensures the highest scaffold basicity (pKa 8.42), which favours a protonated, hydrogen-bond-capable pyridinic nitrogen at physiological pH for optimal hinge-region engagement .

FMS Kinase (CSF1R) Inhibitor Lead Optimisation for Immuno-Oncology and Anti-Arthritic Indications

Research teams pursuing FMS kinase (CSF1R) inhibition can leverage the pyrrolo[3,2-c]pyridine scaffold to achieve nanomolar biochemical potency (IC50 = 30–60 nM) with demonstrated selectivity against a 40-kinase panel and cancer-cell-selective antiproliferative activity (IC50 = 0.15–1.78 µM across 13 cancer cell lines) [1]. The scaffold's carboxylic acid handle at the 2-position enables systematic SAR expansion through amide coupling, as validated by the 18-compound library that yielded 3.2-fold potency gains over the lead KIST101029 [1].

Melanoma Drug Discovery—BRAF-Wild-Type and Sorafenib-Resistant Settings

The 1H-pyrrolo[3,2-c]pyridine core provides a validated starting point for melanoma programmes where Sorafenib shows inadequate potency, as diarylurea and diarylamide derivatives of this scaffold demonstrated nanomolar-range antiproliferative activity against A375P cells, with the majority of compounds surpassing Sorafenib [1]. The demonstrated cancer-cell selectivity (A375P vs. NIH3T3 fibroblasts) and potency retention across the NCI-9 melanoma panel support the scaffold's use in developing melanoma-targeted agents with reduced fibroblast toxicity [1].

CNS Circadian Rhythm and Mood Disorder Programmes Targeting Casein Kinase Iε

For discovery programmes addressing circadian rhythm sleep disorders (shift work sleep disorder, jet lag syndrome) or mood disorders (major depressive disorder, bipolar disorder), procurement of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid provides direct synthetic access to the casein kinase Iε inhibitor chemotype claimed in WO2005061498A1 [1]. The patent's explicit inclusion of the 5-azaindole topology—and exclusion of the 7-azaindole isomer—provides procurement teams with IP clarity for CNS-targeted kinase inhibitor development using this scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.